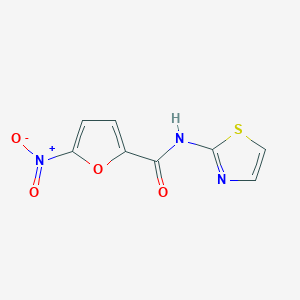
1-Benzoyl-2-thiohydantoin
Overview
Description
1-Benzoyl-2-thiohydantoin is a compound that has attracted significant attention in the field of pharmaceutical chemistry . It is a sulfur analogue of hydantoin, where one or both carbonyl groups are replaced by thiocarbonyl groups . The molecule’s backbone can be easily modified to adopt different structural types by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking .
Synthesis Analysis
The synthesis of 2-thiohydantoin derivatives involves heating a mixture of thiourea and an α-amino acid . This method offers the advantages of simplicity, low cost, easy work-up, and scalability . The nature of substituents on the heterocyclic ring affects the biological activity of these compounds .Molecular Structure Analysis
Thiohydantoins are sulfur analogues of hydantoin (imidazolidine-2,4-diones) where one or both carbonyl groups were replaced by thiocarbonyl groups . The backbone of thiohydantoin can be easily modified to adopt the preference structural type over another by adding groups to offer steric bulk, more hydrophilic or hydrophobic interactions, or π-π stacking .Chemical Reactions Analysis
The well-known analogues are 2-thiohydantoins (2-thioxoximidazolin-4-ones) due to their wide range of applications as intermediates and reagents in organic synthesis, pharmaceutical, and agricultural purposes . They are involved in the structure of many natural and synthetic molecules, playing important roles in the medical field .Scientific Research Applications
Alkaline Hydrolysis of 1-Acyl-2-thiohydantoins : Studies on the hydrolysis of 1-Benzoyl-2-thiohydantoin reveal that it ionizes in alkaline solutions and rapidly hydrolyzes to 2-thiohydantoin and a carboxylic acid. This reaction has implications for understanding base-catalyzed amide hydrolyses and the chemistry of thiohydantoins (Congdon & Edward, 1972).
Chemical C-Terminal Sequencing : The utility of 2-thiohydantoin derivatives, including this compound, in peptide sequencing has been highlighted. These compounds facilitate the analysis of peptide sequences, which is crucial in protein chemistry and bioinformatics (Hawke & Boyd, 1991).
Corrosion Inhibition : 2-Thiohydantoin has been studied as a corrosion inhibitor for mild steel in acidic environments. This suggests potential applications in materials science and engineering for protecting metal surfaces (Yüce & Kardaş, 2012).
Anticancer Properties : Research on 2-thiohydantoin derivatives has shown their potential as anticancer agents. Molecular docking and bioinformatic analyses indicate that these compounds can interact with proteins involved in cancer progression, suggesting their role in developing new cancer therapies (Al-Shawi et al., 2023).
Organic Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of this compound and its derivatives. These investigations contribute to the field of organic chemistry, particularly in synthesizing novel compounds with potential biological activities (Baranov & Perova, 1967).
Formation from Acylamino Acids : Research on the formation of 1-Acyl-2-thiohydantoins from acylamino acids provides insight into reaction mechanisms and the creation of specific thiohydantoin compounds (Swan, 1952).
Conversion to Imidazoles : Studies have shown the conversion of amino acids into 1-alkyl imidazole-2-thiones and their subsequent transformation into imidazoles, indicating potential applications in drug development and synthetic chemistry (Wolfe & Schreiner, 2007).
Antituberculosis Activity : Research on novel polysubstituted aminocarbothiol/thiohydantoin-pyrrolidine derivatives, synthesized from amino acid esters, has shown potential antituberculosis activity. This highlights the role of thiohydantoin derivatives in medicinal chemistry (Poyraz et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Thiohydantoins, a class of compounds to which 1-benzoyl-2-thiohydantoin belongs, have been reported to inhibit certain enzymes .
Mode of Action
This compound undergoes hydrolysis in both acidic and alkaline environments . In an acidic environment, the hydrolysis occurs via an A-2 mechanism, reaching a maximum rate at around 70% acid concentration . In a more concentrated acid, the hydrolysis takes place via an A-1 mechanism . In an alkaline solution, the compound ionizes and is rapidly hydrolyzed to 2-thiohydantoin and a carboxylic acid .
Biochemical Pathways
The hydrolysis of this compound results in the formation of 2-thiohydantoin and a carboxylic acid , which may further participate in various biochemical reactions.
Result of Action
The hydrolysis of this compound results in the formation of 2-thiohydantoin and a carboxylic acid , which may have various biological effects.
Action Environment
The action of this compound is influenced by the pH of the environment. In an acidic environment, the hydrolysis of this compound occurs via an A-2 mechanism, while in a more concentrated acid, the hydrolysis takes place via an A-1 mechanism . In an alkaline solution, the compound ionizes and is rapidly hydrolyzed .
properties
IUPAC Name |
1-benzoyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVOQHVLQJLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206402 | |
| Record name | Hydantoin, 1-benzoyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
577-47-9 | |
| Record name | 1-Benzoyl-2-thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzoyl-2-thiohydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydantoin, 1-benzoyl-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOYL-2-THIOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of alkaline hydrolysis for 1-benzoyl-2-thiohydantoin and how does its reaction rate compare to similar compounds?
A1: In alkaline solutions, this compound undergoes hydrolysis to yield 2-thiohydantoin and benzoic acid. This reaction proceeds through the attack of a hydroxide ion on the conjugate base of this compound, which forms after the molecule ionizes at a pH above its pKa of ~7 []. Interestingly, this compound exhibits a faster hydrolysis rate compared to 1-acetyl-2-thiohydantoin. This difference is attributed to potential steric effects within the this compound molecule that could destabilize its ground state, making it more susceptible to hydrolysis [].
Q2: How is this compound synthesized?
A2: A high-yield synthesis of this compound involves the reaction of hippuric acid (N-benzoylglycine) with ethyl chlorocarbonate in the presence of triethylamine and ammonium thiocyanate []. This reaction likely proceeds through the formation of a mixed anhydride intermediate, which then reacts with ammonium thiocyanate to yield the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)

![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)





![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)


